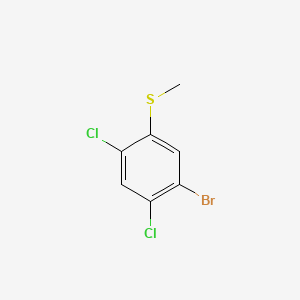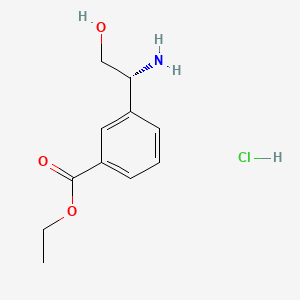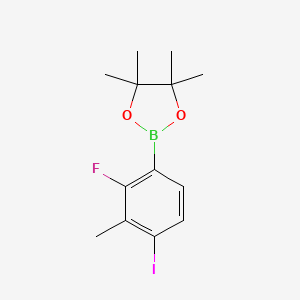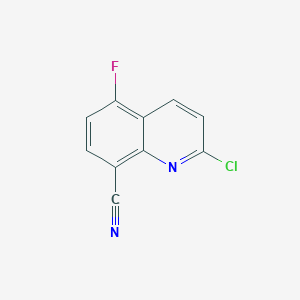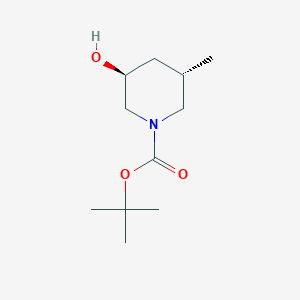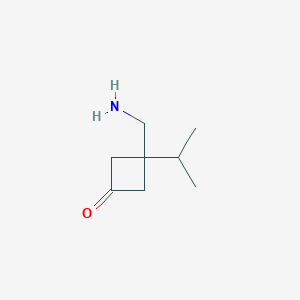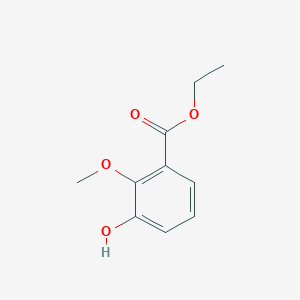
2-Aminoacetic acid;chlororuthenium;methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to a group of metal carbonyl compounds that contain transition metals and carbonyls as the central scaffold and coordinated ligands, respectively . Carbon monoxide-releasing molecule-3 has been developed for potential therapeutic use of carbon monoxide due to its ability to release carbon monoxide in a controlled manner .
準備方法
Carbon monoxide-releasing molecule-3 is synthesized by reacting tricarbonylchloro(glycinate)ruthenium(II) with sodium glycinate . The reaction conditions typically involve the use of solvents such as water or ethanol, and the reaction is carried out at room temperature . Industrial production methods for carbon monoxide-releasing molecule-3 are similar to laboratory-scale synthesis, but they may involve larger reaction vessels and more stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Carbon monoxide-releasing molecule-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles such as thiols and imidazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include carbon monoxide, carbon dioxide, and various ruthenium-containing byproducts .
科学的研究の応用
Carbon monoxide-releasing molecule-3 has a wide range of scientific research applications. In chemistry, it is used as a source of carbon monoxide for various synthetic reactions . In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to modulate inflammation, protect against ischemic stroke, and regulate macrophage polarization . In industry, carbon monoxide-releasing molecule-3 is used in the development of new materials and as a catalyst for various chemical processes .
作用機序
The mechanism of action of carbon monoxide-releasing molecule-3 involves the release of carbon monoxide, which then interacts with various molecular targets and pathways . Carbon monoxide can bind to heme-containing proteins, such as hemoglobin and cytochrome c oxidase, and modulate their activity . Additionally, carbon monoxide can activate soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate and subsequent vasodilation . The compound also has antioxidant properties and can scavenge reactive oxygen species .
類似化合物との比較
Carbon monoxide-releasing molecule-3 is unique among carbon monoxide-releasing molecules due to its water solubility and relatively low toxicity . Similar compounds include carbon monoxide-releasing molecule-1, carbon monoxide-releasing molecule-2, and carbon monoxide-releasing molecule-A1 . These compounds also release carbon monoxide, but they differ in their chemical structure, solubility, and reactivity . For example, carbon monoxide-releasing molecule-1 and carbon monoxide-releasing molecule-2 are less water-soluble than carbon monoxide-releasing molecule-3, while carbon monoxide-releasing molecule-A1 has a different metal center and ligand structure .
特性
分子式 |
C5H8ClNO5Ru+3 |
|---|---|
分子量 |
298.6 g/mol |
IUPAC名 |
2-aminoacetic acid;chlororuthenium;methanone |
InChI |
InChI=1S/C2H5NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);3*1H;1H;/q;3*+1;;+1/p-1 |
InChIキー |
RKBYTVSUSJFXMI-UHFFFAOYSA-M |
正規SMILES |
[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)N.Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


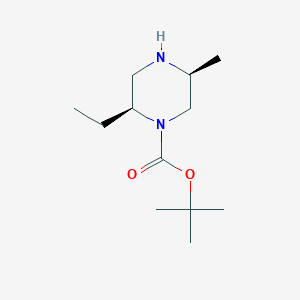
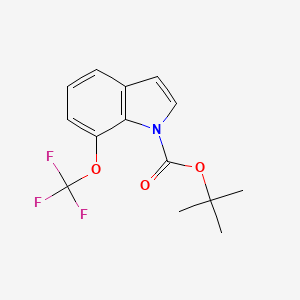
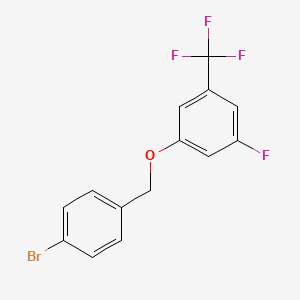
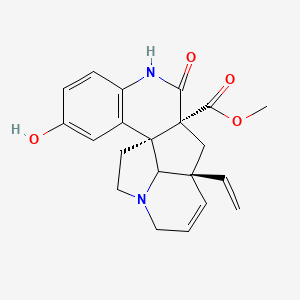
![tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate](/img/structure/B14026368.png)

